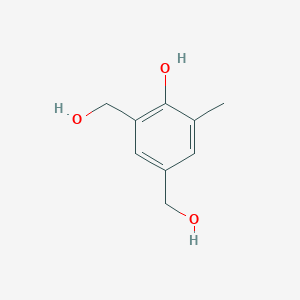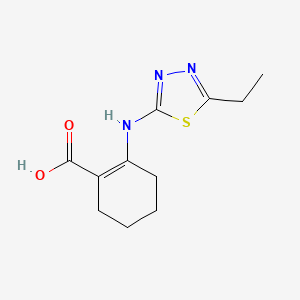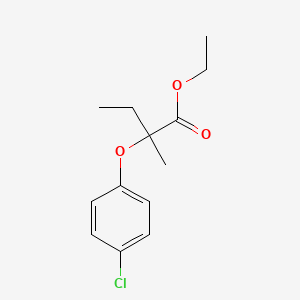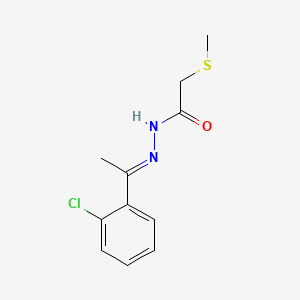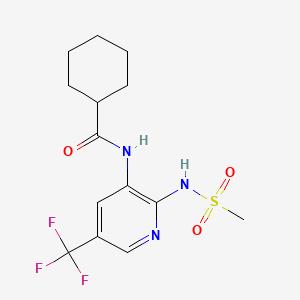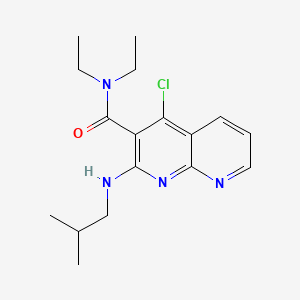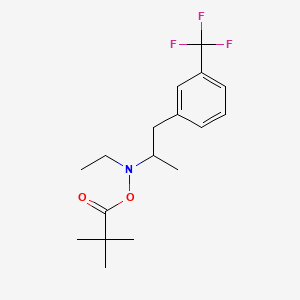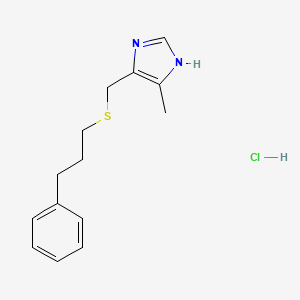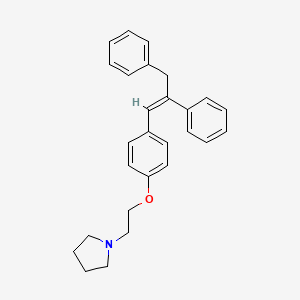
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine is a complex organic compound that features both aziridine and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine and piperazine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-fluorophenyl)piperazine
- 1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-bromophenyl)piperazine
Uniqueness
1-(2-(1-Aziridinyl)-4-(4-chlorophenyl)-1,4-dioxobutyl)-4-(4-chlorophenyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
120978-32-7 |
|---|---|
Molecular Formula |
C22H23Cl2N3O2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]butane-1,4-dione |
InChI |
InChI=1S/C22H23Cl2N3O2/c23-17-3-1-16(2-4-17)21(28)15-20(26-11-12-26)22(29)27-13-9-25(10-14-27)19-7-5-18(24)6-8-19/h1-8,20H,9-15H2 |
InChI Key |
ZIYWLZYNJGWNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(CC(=O)C3=CC=C(C=C3)Cl)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


